molecular formula C9H12N2OS B1486768 6-(cyclopropylmethyl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 2098044-93-8

6-(cyclopropylmethyl)-2-(methylthio)pyrimidin-4(3H)-one

Cat. No. B1486768
CAS RN: 2098044-93-8
M. Wt: 196.27 g/mol
InChI Key: ALLNTWLMHXLKBV-UHFFFAOYSA-N
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Description

6-(cyclopropylmethyl)-2-(methylthio)pyrimidin-4(3H)-one, also known as 6-CPMT, is an organic compound that has been studied for its potential applications in medicinal chemistry, chemical synthesis, and biochemistry. It is a cyclopropylmethyl derivative of pyrimidine, a heterocyclic aromatic organic compound. 6-CPMT has a wide range of applications due to its unique structure, which includes a cyclopropylmethyl group, a methylthio group, and a pyrimidine ring. This compound has been studied for its potential to act as a bioactive compound, as a synthetic intermediate, and as a ligand in medicinal chemistry.

Scientific Research Applications

Synthesis and Biological Activity

6-(cyclopropylmethyl)-2-(methylthio)pyrimidin-4(3H)-one and its derivatives have been a focal point in synthetic chemistry due to their potential biological activities. A study highlighted the synthesis of novel pyrido[4,3‐d]pyrimidin‐4(3H)‐ones through tandem aza-Wittig and annulation reactions. Preliminary bioassay results showed that some of these compounds display moderate antifungal activity, suggesting a potential application in developing antifungal agents (Ren et al., 2014).

Antimicrobial Applications

Research into pyrimidine derivatives has also explored their utility as antimicrobial agents. One study synthesized heterocyclic compounds with 3-((4-bromophenyl)diazenyl)-5-(methylthio)-6-(phenylsulfonyl)pyrazolo-[1,5-a]pyrimidine-2,7-diamine and found that when incorporated into polyurethane varnish and printing ink paste, these compounds exhibited significant antimicrobial effects against various microbial strains (El‐Wahab et al., 2015).

Another study developed new pyridothienopyrimidines and pyridothienotriazines with antimicrobial activity, emphasizing the versatility of pyrimidin-4(3H)-one derivatives in creating bioactive molecules capable of fighting microbial infections (Abdel-rahman et al., 2002).

Synthesis Under Microwave-Assisted Conditions

The efficiency of synthesizing pyrimidin-4(3H)-one derivatives has been improved through microwave-assisted conditions. A specific study highlighted a novel, one-pot, and efficient process for synthesizing Pyrimido[4,5-d]pyrimidine-2,5-dione derivatives, indicating a streamlined approach for producing these compounds, which can be useful in various scientific research applications (Dabiri et al., 2007).

properties

IUPAC Name

4-(cyclopropylmethyl)-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-13-9-10-7(4-6-2-3-6)5-8(12)11-9/h5-6H,2-4H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLNTWLMHXLKBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)CC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(cyclopropylmethyl)-2-(methylthio)pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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